molecular formula C13H13FN2O3 B7474746 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7474746
M. Wt: 264.25 g/mol
InChI Key: MFNXVLKLBGETSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as FMDD, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various research studies, making it an important molecule to investigate further.

Mechanism of Action

The mechanism of action of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the inhibition of thymidylate synthase, which is an enzyme that is required for the synthesis of DNA. By inhibiting this enzyme, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione prevents the growth and replication of cancer cells.
Biochemical and Physiological Effects:
6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an antitumor agent. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to have good oral bioavailability, which is important for the development of drugs that can be taken orally.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high potency and selectivity for thymidylate synthase. However, one limitation is that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

1. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a combination therapy with other anticancer agents.
2. Developing new analogues of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione with improved potency and selectivity.
3. Conducting in vivo studies to determine the efficacy and safety of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in animal models.
4. Investigating the potential of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione as a treatment for other diseases, such as viral infections.
5. Studying the mechanism of resistance to 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in cancer cells.
6. Developing new drug delivery systems to improve the bioavailability and efficacy of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.

Synthesis Methods

The synthesis of 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 4-fluorobenzyl alcohol with ethyl acetoacetate, followed by cyclization of the resulting intermediate with urea. The final product is obtained by hydrolysis of the ethyl ester group.

Scientific Research Applications

6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential as an antitumor agent. In vitro studies have shown that 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the spread of cancer.

properties

IUPAC Name

6-[(4-fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-15-10(7-12(17)16(2)13(15)18)8-19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXVLKLBGETSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

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